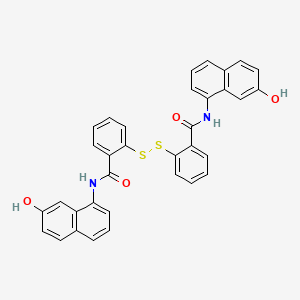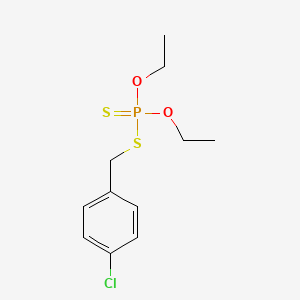
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is an organophosphorus compound with the molecular formula C11H16ClO2PS2. This compound is known for its applications in various fields, including agriculture and industrial chemistry. It is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with p-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the p-chlorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The phosphorodithioate group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is unique due to the presence of the p-chlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to other similar compounds. Additionally, the specific arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable reagent in various applications.
Propiedades
Número CAS |
5823-17-6 |
|---|---|
Fórmula molecular |
C11H16ClO2PS2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-3-13-15(16,14-4-2)17-9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
VHKRBADFIQTUFN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)



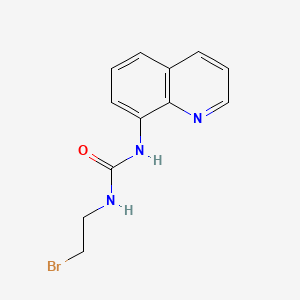



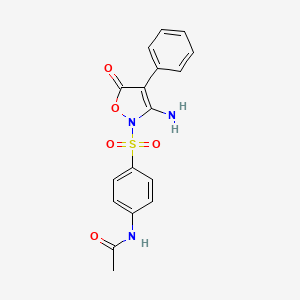


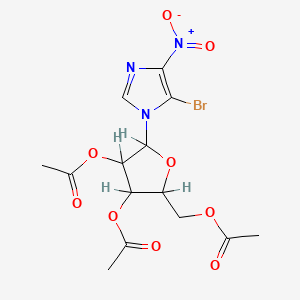
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
